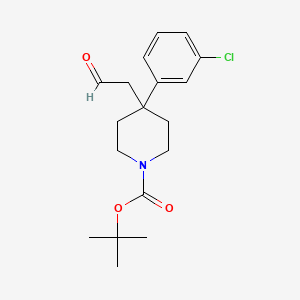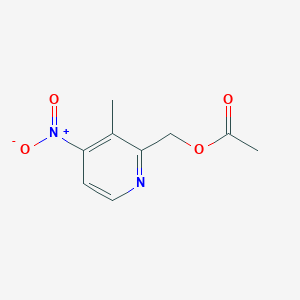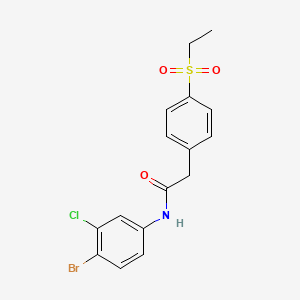
Tert-butyl 4-(3-chlorophenyl)-4-(2-oxoethyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(3-chlorophenyl)-4-(2-oxoethyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(3-chlorophenyl)-4-(2-oxoethyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a substitution reaction using a chlorinated aromatic compound.
Addition of the Oxoethyl Group: The oxoethyl group can be added through an acylation reaction.
Formation of the Carboxylate Ester: The final step involves the esterification of the piperidine derivative with tert-butyl alcohol.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the oxoethyl group.
Reduction: Reduction reactions can occur at the carbonyl group of the oxoethyl moiety.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of Tert-butyl 4-(3-chlorophenyl)-4-(2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Tert-butyl 4-(4-chlorophenyl)-4-(2-oxoethyl)piperidine-1-carboxylate
- Tert-butyl 4-(3-bromophenyl)-4-(2-oxoethyl)piperidine-1-carboxylate
- Tert-butyl 4-(3-chlorophenyl)-4-(2-hydroxyethyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(3-chlorophenyl)-4-(2-oxoethyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs. The presence of the 3-chlorophenyl group and the oxoethyl moiety can influence its reactivity and interactions with biological targets.
特性
分子式 |
C18H24ClNO3 |
|---|---|
分子量 |
337.8 g/mol |
IUPAC名 |
tert-butyl 4-(3-chlorophenyl)-4-(2-oxoethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H24ClNO3/c1-17(2,3)23-16(22)20-10-7-18(8-11-20,9-12-21)14-5-4-6-15(19)13-14/h4-6,12-13H,7-11H2,1-3H3 |
InChIキー |
GQQCKDZYUXXLOH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC=O)C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Pyridazin-4-ylpyrazolo[1,5-a]pyridine](/img/structure/B13874302.png)











![3-[3-(6-chloro-1H-benzimidazol-2-yl)azetidin-1-yl]-N-phenylpyrazin-2-amine](/img/structure/B13874387.png)

